N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-methyl-4-(2-oxo-2H-chromen-3-yl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and mechanisms involved in its activity.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s properties make it suitable for use in various industrial processes, including the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, resulting in its antimicrobial activity. Additionally, the compound’s anti-inflammatory and anticancer effects are attributed to its ability to modulate various signaling pathways and inhibit key enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole, also exhibit antimicrobial properties.
Uniqueness
This compound is unique due to its combined coumarin and sulfonamide moieties, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile lead compound for drug development.
Properties
Molecular Formula |
C22H17NO4S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H17NO4S/c1-15-13-17(23-28(25,26)18-8-3-2-4-9-18)11-12-19(15)20-14-16-7-5-6-10-21(16)27-22(20)24/h2-14,23H,1H3 |
InChI Key |
XWSJTNRETBEMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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